molecular formula C19H22N2O5S B2942420 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 887218-88-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2942420
CAS No.: 887218-88-4
M. Wt: 390.45
InChI Key: AWBBPPAAIXIVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic compound featuring a benzodioxole core, a morpholinoethyl side chain, and a benzenesulfonamide group. The benzo[d][1,3]dioxole moiety (methylenedioxyphenyl) is known for its electron-rich aromatic system, often enhancing binding affinity in medicinal compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-27(23,16-4-2-1-3-5-16)20-13-17(21-8-10-24-11-9-21)15-6-7-18-19(12-15)26-14-25-18/h1-7,12,17,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBBPPAAIXIVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may have similar effects.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₅S
  • Molecular Structure : The compound consists of a benzo[d][1,3]dioxole moiety linked to a morpholinoethyl group and a benzenesulfonamide functional group.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Morpholinoethyl Linkage : This can be achieved through nucleophilic substitution reactions.
  • Coupling with Benzenesulfonamide : The final step involves coupling the morpholinoethyl compound with benzenesulfonamide under acidic or basic conditions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit tumor cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)6.75 ± 0.19
N-(4-chloro-benzamide derivative)HCC827 (Lung)5.13 ± 0.97
N-(benzimidazole derivative)NCI-H358 (Lung)4.01 ± 0.95

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • DNA Binding : Many sulfonamide derivatives interact with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on Antitumor Efficacy : A study published in Nature Reviews Cancer demonstrated that compounds with the benzo[d][1,3]dioxole structure showed enhanced cytotoxicity against lung cancer cell lines compared to standard chemotherapy agents .
  • Antibacterial Properties : Research has indicated that compounds containing the morpholino group exhibit promising antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications beyond oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole and Sulfonamide Moieties

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield Key Spectral Data (NMR/MS) Reference
(S)-N-(Benzo[d][1,3]dioxol-5-yl(5-methoxy-1H-indol-3-yl)methyl)benzenesulfonamide Indole and methoxy groups added to benzodioxole ~480 (estimated) Not reported 1H NMR: δ 7.8 (s, benzenesulfonamide), δ 6.8 (d, benzodioxole)
N-(2-Morpholinoethyl)-2-((9-benzodioxol-5-yl)naphthofuran-4-yl)acetamide Naphthofuran core with acetamide-morpholinoethyl chain ~535 (calculated) 7.0% 1H NMR: δ 4.2 (m, morpholine), δ 6.9 (s, benzodioxole)
(E)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenyl)benzenesulfonamide (8l) Vinyl spacer between benzodioxole and sulfonamide ~393 (calculated) 65% (estimated) 13C NMR: δ 128.5 (vinyl C), δ 148.2 (benzodioxole)
Target Compound: N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide Ethyl-morpholine linker directly attached to benzodioxole ~416 (calculated) Not reported Expected 1H NMR: δ 3.6 (m, morpholine), δ 6.8 (s, benzodioxole)

Key Observations :

  • Morpholinoethyl Group Impact: The presence of a morpholinoethyl chain (as in ) reduces synthesis yields (7–25%) compared to simpler sulfonamides (e.g., compound 8l in ), likely due to steric hindrance during coupling reactions.
  • Benzodioxole Electronic Effects : All analogs show distinct 1H NMR signals for benzodioxole protons (δ 6.8–6.9), confirming the integrity of the methylenedioxy group .
  • Sulfonamide Bioactivity : Compounds like 8l and indole-containing derivatives demonstrate that sulfonamide positioning and spacer groups (e.g., vinyl, indole) modulate target selectivity.
Physicochemical Properties
  • Purity: Morpholinoethyl-containing compounds exhibit >95% purity post-HPLC purification .
  • Solubility: The morpholine group enhances aqueous solubility compared to non-polar analogs (e.g., compound 8l ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.